molecular formula C15H13FN4S B11772931 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione CAS No. 482645-52-3

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Katalognummer: B11772931
CAS-Nummer: 482645-52-3
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: NLOQHONDBQURJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 4-fluoroaniline with formaldehyde and phenylhydrazine in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific enzymes and receptors.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

Wirkmechanismus

The mechanism of action of 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-((4-Fluorophenyl)amino)methyl)-1H-1,2,4-triazole-5(4H)-thione
  • **3-((4-Chlorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • **3-((4-Bromophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to its analogs.

Eigenschaften

482645-52-3

Molekularformel

C15H13FN4S

Molekulargewicht

300.4 g/mol

IUPAC-Name

3-[(4-fluoroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13FN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21)

InChI-Schlüssel

NLOQHONDBQURJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.